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Compound of Interest

Compound Name: 3H-Naphth[1,8-cd]isoxazole

Cat. No.: B15131829

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical and structural
properties of 3H-Naphth[1,8-cd]isoxazole. Due to the limited availability of experimental data
for this specific molecule, this guide combines predicted data with established experimental
protocols and spectral data from closely related naphtho-isoxazole analogs to offer a thorough
technical resource.

Core Properties

3H-Naphth[1,8-cd]isoxazole is a heterocyclic compound incorporating a naphthalene system
fused with an isoxazole ring. Its rigid, planar structure is of interest in medicinal chemistry and
materials science.

Physicochemical Data

The following table summarizes the fundamental physicochemical properties of 3H-
Naphth[1,8-cd]isoxazole. It is important to note that most of the quantitative data available in
public databases are predicted values.
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Property Value Source
Molecular Formula C10H7NO [1]
Molecular Weight 157.17 g/mol [1]

CAS Number 209-16-5 [1]
Predicted Boiling Point 3126 £11.0°C [1]
Predicted Density 1.288 + 0.06 g/cm3 [1]
Predicted pKa -0.89 £ 0.20 Chemicalize

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 3H-Naphth[1,8-
cdJisoxazole is not readily available in the reviewed literature, the synthesis of related
naphthoisoxazole derivatives typically involves the cyclization of an appropriate naphthalene
precursor. A general synthetic approach is outlined below, based on established methodologies
for analogous compounds.

General Synthetic Workflow

The synthesis of naphthoisoxazoles often proceeds through the formation of an oxime from a
corresponding naphthaldehyde or naphthyl ketone, followed by an oxidative cyclization.
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Caption: Generalized workflow for the synthesis of naphthoisoxazole derivatives.

Representative Experimental Protocol: Synthesis of a
Naphtho[1,2-d]isoxazole Derivative

The following protocol is adapted from the synthesis of a 9-methoxynaphtho[1,2-d]isoxazole 2-
oxide, a related isomer, and illustrates a common experimental approach.[2]

Materials:

(E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime

Phenyliodine(lll) diacetate (PIDA)

tert-Butanol (t-BuOH)

Dichloromethane (CH2zCl2)
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e Saturated aqueous sodium bicarbonate (NaHCOs)
¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

A solution of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime in t-BuOH is prepared.
e Phenyliodine(lll) diacetate (PIDA) is added to the solution at room temperature.

e The reaction mixture is stirred for a specified time, and the progress is monitored by thin-
layer chromatography (TLC).

e Upon completion, the solvent is removed under reduced pressure.
e The residue is dissolved in CH2Clz and washed with saturated aqueous NaHCOs and brine.
e The organic layer is dried over anhydrous MgSOu4, filtered, and concentrated.

e The crude product is purified by column chromatography on silica gel to yield the desired
naphthoisoxazole derivative.[2]

Spectral Properties

Detailed spectral data for 3H-Naphth[1,8-cd]isoxazole are not available. However, the
characterization of related isoxazole and naphthoisoxazole derivatives provides expected
spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Aromatic protons on the naphthalene ring system would be expected to appear in
the range of & 7.0-8.5 ppm. The proton on the isoxazole ring would likely appear as a singlet
in a distinct region of the spectrum.

e 13C NMR: The spectrum would show signals corresponding to the carbon atoms of the fused
ring system. Carbons in the naphthalene portion would appear in the aromatic region (& 110-
150 ppm), while the carbons of the isoxazole ring would have characteristic shifts.
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Infrared (IR) Spectroscopy

The IR spectrum would be dominated by bands corresponding to the aromatic C-H and C=C
stretching vibrations. Key expected absorptions include:

e ~3100-3000 cm~t (Aromatic C-H stretch)
e ~1600-1450 cm~! (Aromatic C=C skeletal vibrations)
e Characteristic bands for the C=N and N-O bonds of the isoxazole ring.

UV-Visible (UV-Vis) Spectroscopy

The extended tt-system of the naphthoisoxazole structure is expected to result in strong UV
absorption. The spectrum would likely show multiple absorption bands characteristic of the
naphthalene chromophore, potentially shifted due to the fused isoxazole ring.

Logical Relationships in Characterization

The structural elucidation of novel compounds like 3H-Naphth[1,8-cd]isoxazole follows a
logical workflow where different analytical techniques provide complementary information.

Synthesis & Purification
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Caption: Logical workflow for the structural elucidation of a target molecule.

Conclusion

3H-Naphth[1,8-cd]isoxazole represents an interesting heterocyclic scaffold with potential
applications in various scientific fields. While experimental data on the parent compound is
scarce, this guide provides a foundational understanding of its properties based on predicted
data and experimental evidence from closely related analogs. Further research is warranted to
fully characterize this molecule and explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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